Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. []. Imatinib has been structurally characterized in various salt forms, including its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) []. The crystal structure of the freebase form of Imatinib has also been determined, revealing an extended conformation and the formation of infinite hydrogen-bonded chains via its amide, amine, and pyrimidine groups [].
Compound Description: FIMX is a radioligand developed for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain using positron emission tomography (PET) []. It demonstrates high brain radioactivity uptake, reflecting the expected distribution of mGluR1 []. This uptake is notably high in the cerebellum and significantly decreases over time, suggesting specific and reversible binding to mGluR1 [].
Compound Description: This family of compounds, particularly IX-3g, displays potent fungicidal activity against Phytophthora capsici [, ]. Notably, IX-3g exhibits a lower EC50 value compared to the commercial fungicide dimethomorph, highlighting its potential as a lead compound for developing new fungicides [, ]. Further studies are being conducted to elucidate its mode of action [, ].
N-(4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene)benzamide Hybrid Ring System
Compound Description: This novel hybrid ring system, formed by cyclizing hydrazide derivatives, exhibits significant antibacterial activity []. The combination of thiazole and oxadiazole rings in this system contributes to its enhanced biological properties [].
Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor and is investigated for its potential in treating angiotensin II-induced diseases [, ]. These diseases encompass a range of conditions, including congestive heart failure, cardiac hypertrophy, diabetic myopathy, renal hyperfiltration, and endothelial dysfunction []. The compound demonstrates efficacy in preclinical models and is being explored for its potential clinical benefits [, , , , ].
Compound Description: This compound acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, which play a crucial role in T cell function and are implicated in various autoimmune diseases, such as rheumatoid arthritis []. Extensive structure-activity relationship studies led to the optimization of its lipophilicity, resulting in promising leads with good potency, selectivity, and pharmacokinetic properties [].
Compound Description: This compound acts as a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme responsible for the degradation of type II collagen in articular cartilage []. Unlike previous carboxylic acid-containing MMP-13 inhibitors that exhibited nephrotoxicity, this compound demonstrated an improved safety profile by mitigating accumulation in the kidneys [].
Compound Description: This compound is recognized as a potent inhibitor of c-Met kinase, a key player in the development and progression of various cancers. [, ] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth, leading to its further development as a potential anticancer therapeutic. [, ].
Compound Description: PF-06747775 acts as an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), a key driver of non-small-cell lung cancer (NSCLC) []. It exhibits high affinity and selectivity for oncogenic EGFR mutants, including the T790M gatekeeper mutation, while sparing wild-type EGFR [].
Compound Description: This series of compounds demonstrates potential as inhibitors of alkaline phosphatase []. Notably, compound 6i exhibits excellent inhibitory activity with an IC50 value of 0.420 μM, surpassing the standard KH2PO4 []. Molecular docking studies reveal strong binding interactions with the alkaline phosphatase enzyme [].
Compound Description: This compound shows promise as a novel antimicrobial agent with an enhanced safety profile []. It demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits improved efficacy compared to linezolid in systemic infection models [].
Compound Description: This compound, synthesized as a potent fungicidal agent, forms a crystal structure stabilized by weak intermolecular hydrogen bonds []. The dihedral angles between its rings reveal specific orientations, providing insights into its molecular conformation [].
Compound Description: In the crystal structure of this compound, molecules are linked together by strong N-H⋯O hydrogen bonds, forming chains along a specific axis []. Weaker interactions, including C-H⋯O and C-H⋯π, further contribute to its crystal packing arrangement [].
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (SPIII-5H) and its Derivatives
Compound Description: SPIII-5H and its derivatives, including 5-chloro (SPIII-5Cl), 5-bromo (SPIII-5Br), 5-methyl (SPIII-5Me), and N-acetyl (SPIII-NA) derivatives, show potent antiviral activity against various strains of influenza A and B viruses []. These compounds effectively inhibit viral replication at low concentrations without significant cytotoxicity, suggesting potential as antiviral agents [].
Compound Description: This compound is a potent antimalarial agent that acts by inhibiting prolyl-tRNA synthetase in Plasmodium falciparum []. It exists as two enantiomers with differing levels of activity, and molecular docking studies indicate that the S enantiomer exhibits better binding affinity to the target enzyme [].
Compound Description: This compound is a CCR3 antagonist explored for its potential in treating inflammatory conditions []. It targets the CCR3 receptor, which plays a role in inflammatory responses, and its antagonistic activity suggests it may modulate these processes.
Compound Description: The crystal structure of this compound reveals a three-dimensional network stabilized by π-π interactions and hydrogen bonds []. Its imidazole and pyridine rings exhibit specific dihedral angles, offering insights into its molecular conformation [].
Compound Description: This compound shows potent anti-mycobacterial activity, exhibiting efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains []. It demonstrates strong bactericidal effects in zebrafish infected with Mycobacterium marinum, highlighting its potential as a novel anti-tuberculosis agent [].
Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors []. It demonstrates a 24-fold selectivity for Akt1 over Akt2, potentially mitigating rash, a common side effect of Akt inhibitors [].
Overview
3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is an organic compound classified under phenylmorpholines. This compound features a morpholine ring and a benzene ring connected via a carbon-nitrogen bond. It has garnered significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation. The compound's unique structure may confer distinct therapeutic properties, making it a candidate for further research in drug development and disease treatment.
Synthesis Analysis
Methods
The synthesis of 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves several key steps:
Formation of the Pyrimidine Ring: This step involves condensation reactions using appropriate precursors to construct the pyrimidine framework.
Introduction of the Morpholine Ring: The morpholine moiety is introduced through nucleophilic substitution reactions, which can involve various nucleophiles depending on the desired outcome.
Fluorination: The introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor, which facilitate the selective addition of fluorine to the aromatic system.
Coupling with Benzamide: The final step involves coupling the synthesized morpholinopyrimidine with benzamide, often utilizing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under controlled conditions.
Technical Details
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly impact yield and purity. For example, optimizing these parameters can enhance the formation of desired products while minimizing by-products.
Molecular Structure Analysis
Structure
The molecular formula for 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is C16H17FN4O2. The compound features:
A benzamide backbone,
A morpholine ring,
A pyrimidine structure,
A fluorine substituent at the 3-position of the benzene ring.
Data
The InChI (International Chemical Identifier) for this compound is:
This identifier provides a standardized way to describe the chemical structure.
Chemical Reactions Analysis
Reactions
3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds. Key reactions include:
Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic attack by stronger nucleophiles under appropriate conditions.
Oxidation/Reduction: Depending on reaction conditions, oxidation may yield carboxylic acids while reduction can produce alcohols or amines.
Coupling Reactions: As seen in its synthesis, coupling with other aromatic compounds can lead to new derivatives with potentially enhanced biological activity.
Technical Details
The efficiency of these reactions depends on factors such as solvent polarity, temperature, and catalyst presence. Careful optimization is crucial for achieving high yields and desired product selectivity.
Mechanism of Action
The mechanism of action for 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets like enzymes or receptors. Research indicates that this compound may inhibit enzyme activity or modulate receptor function, impacting various biochemical pathways.
For instance, it has been shown to phosphorylate CDC25B and CDC25C proteins, leading to a G2 phase delay in cell cycle progression following ultraviolet radiation exposure. This suggests potential applications in cancer therapy by interfering with cell cycle regulation.
Physical and Chemical Properties Analysis
Physical Properties
The compound exhibits typical physical properties associated with aromatic amides, including:
Melting Point: Specific data not provided but generally falls within a range typical for similar compounds.
Chemical Properties
Key chemical properties include:
Solubility: Likely soluble in polar organic solvents due to the presence of both polar (amide) and non-polar (aromatic) regions.
Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
Relevant data regarding solubility and stability must be experimentally determined for practical applications.
Applications
3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has several scientific applications:
Chemistry: Serves as a building block in synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in cancer research.
Medicine: Explored for therapeutic potential against diseases such as cancer and inflammatory disorders.
Industry: Utilized in developing new materials and chemical processes that leverage its unique structural features.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.